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Compound of Interest

Compound Name: Fmoc-Thr-OH

Cat. No.: B557369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the

characterization of Nα-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH), a critical

building block in solid-phase peptide synthesis (SPPS). The accurate assessment of the

identity, purity, and stability of Fmoc-Thr-OH is paramount for the successful synthesis of high-

quality peptides. This document outlines the experimental data and protocols for its

characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance

Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared

(FTIR) spectroscopy.

Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from the analysis of Fmoc-Thr-
OH using various instrumental methods.

Table 1: NMR Spectroscopy Data for Fmoc-Thr-OH
NMR spectroscopy provides detailed structural information, confirming the identity and integrity

of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d6 or

CDCl3.

¹H NMR (400 MHz, DMSO-d6)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~12.7 br s - COOH

7.89 d 7.5 2H, Fmoc (H4, H5)

7.72 t 7.0 2H, Fmoc (H1, H8)

7.61 d 8.0 1H, NH

7.42 t 7.4 2H, Fmoc (H2, H7)

7.33 t 7.4 2H, Fmoc (H3, H6)

4.30 - 4.20 m -
3H, Fmoc-CH, Fmoc-

CH₂

4.10 m - 1H, α-CH

3.95 m - 1H, β-CH

1.15 d 6.3 3H, γ-CH₃

¹³C NMR (100 MHz, DMSO-d6)[1][2]

Chemical Shift (δ) ppm Assignment

172.5 C=O (Carboxylic Acid)

156.5 C=O (Fmoc Urethane)

143.8, 140.7 Quaternary C (Fmoc)

127.6, 127.1, 125.2, 120.1 Aromatic CH (Fmoc)

66.5 β-CH

65.8 Fmoc-CH₂

59.5 α-CH

46.6 Fmoc-CH

20.5 γ-CH₃
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Table 2: High-Performance Liquid Chromatography
(HPLC) Data for Fmoc-Thr-OH
HPLC is a primary method for assessing the purity of Fmoc-Thr-OH. Chiral HPLC can also be

employed to determine enantiomeric purity.

Parameter Value

Purity Analysis (RP-HPLC)

Column C18, 5 µm, 4.6 x 250 mm

Mobile Phase Acetonitrile/Water with 0.1% TFA

Gradient 10-90% Acetonitrile over 20 min

Flow Rate 1.0 mL/min

Detection UV at 265 nm

Expected Retention Time Dependent on specific system and gradient

Enantiomeric Purity (Chiral HPLC)

Column
Polysaccharide-based chiral stationary phase

(e.g., Lux Cellulose-2)

Mobile Phase Isocratic mixture of Acetonitrile and 0.1% TFA

Flow Rate 1.0 mL/min

Detection UV at 220 nm

Expected Result Baseline separation of L- and D-enantiomers[3]

Table 3: Mass Spectrometry (MS) Data for Fmoc-Thr-OH
MS provides accurate molecular weight information and structural details through

fragmentation analysis. Electrospray ionization (ESI) is a common technique for this analysis.
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Parameter Expected Value (m/z)

Molecular Formula C₁₉H₁₉NO₅

Molecular Weight 341.36 g/mol [4][5]

[M+H]⁺ (Positive Ion Mode) 342.13

[M-H]⁻ (Negative Ion Mode) 340.12

Key Fragmentation Products

Loss of Fmoc group [M+H - 222.07]⁺ = 120.06 (Threonine-H)⁺

Fmoc cation 179.08 (Fluorenylmething cation)

Loss of H₂O [M+H - 18.01]⁺ = 324.12

Loss of CO₂ [M+H - 44.00]⁺ = 298.13

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Data for Fmoc-Thr-OH
FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming

its overall structure.

Wavenumber (cm⁻¹) Functional Group Description

3300 - 3500 O-H (Alcohol) Broad peak, hydrogen-bonded

3300 N-H (Amine) Stretching vibration

2800 - 3000 C-H (Aliphatic) Stretching vibrations

~3050 C-H (Aromatic) Stretching vibrations

1720 - 1740 C=O (Carboxylic Acid) Stretching vibration

1690 - 1710 C=O (Urethane) Stretching vibration

1500 - 1600 C=C (Aromatic) Ring stretching

1000 - 1300 C-O Stretching vibrations
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Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-Thr-OH in 0.6 mL of

deuterated solvent (e.g., DMSO-d6 or CDCl3).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 220 ppm and a longer relaxation delay.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

HPLC Protocol for Purity Assessment
Sample Preparation: Prepare a stock solution of Fmoc-Thr-OH in a suitable solvent (e.g.,

acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1

mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase

column, and an autosampler.

Chromatographic Conditions:

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile with 0.1% TFA.

Gradient: A typical gradient would be 10-90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection Wavelength: 265 nm.

Injection Volume: 10 µL.

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is

calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Fmoc-Thr-OH (approximately 10-100

µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile/water

(50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for

negative ion mode.

Instrumentation: Utilize an ESI mass spectrometer, which can be coupled with a liquid

chromatography system (LC-MS).

MS Acquisition:

Ionization Mode: ESI, positive and/or negative.

Scan Range: m/z 100 - 500.

Capillary Voltage: Typically 3-4 kV.

Nebulizer Gas: Nitrogen.

MS/MS Fragmentation (for structural confirmation): Select the parent ion ([M+H]⁺ or [M-H]⁻)

for collision-induced dissociation (CID) to obtain a fragmentation pattern.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

FTIR Spectroscopy Protocol
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the

solid sample is placed directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background

spectrum should be collected prior to the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare them to known

functional group frequencies to confirm the structure of Fmoc-Thr-OH.

Mandatory Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of a

sample purported to be Fmoc-Thr-OH.
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Caption: Workflow for the characterization of Fmoc-Thr-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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